2-Fluoro-3-methoxypyrazine
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Overview
Description
2-Fluoro-3-methoxypyrazine is an organic compound belonging to the class of methoxypyrazines. These compounds are characterized by a pyrazine ring substituted with a methoxy group and a fluorine atom. Methoxypyrazines are known for their distinctive aroma and are often found in various natural sources, including plants and microorganisms. The presence of fluorine in the structure imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-methoxypyrazine typically involves the fluorination of a suitable pyrazine precursor. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the pyrazine ring. For instance, 2-fluoropyridine can be synthesized by reacting 3-bromo-2-nitropyridine with a fluoride source in a solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps and purification techniques. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-3-methoxypyrazine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Fluoride sources like potassium fluoride in DMF.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like sodium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can yield various substituted pyrazines .
Scientific Research Applications
2-Fluoro-3-methoxypyrazine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-methoxypyrazine involves its interaction with specific molecular targets. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways. The exact mechanism would depend on the specific application and target molecule .
Comparison with Similar Compounds
2-Isobutyl-3-methoxypyrazine: Known for its strong aroma and used in flavoring.
3-Isopropyl-2-methoxypyrazine: Another methoxypyrazine with distinct olfactory properties.
Uniqueness: 2-Fluoro-3-methoxypyrazine is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. This makes it more reactive in certain chemical reactions and potentially more effective in specific applications compared to its non-fluorinated counterparts .
Properties
Molecular Formula |
C5H5FN2O |
---|---|
Molecular Weight |
128.10 g/mol |
IUPAC Name |
2-fluoro-3-methoxypyrazine |
InChI |
InChI=1S/C5H5FN2O/c1-9-5-4(6)7-2-3-8-5/h2-3H,1H3 |
InChI Key |
IIAPIKKFTGOIMB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CN=C1F |
Origin of Product |
United States |
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